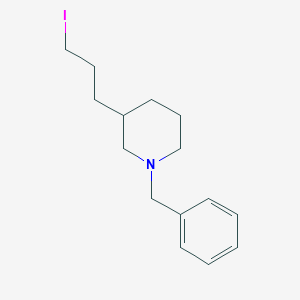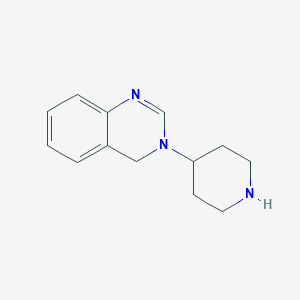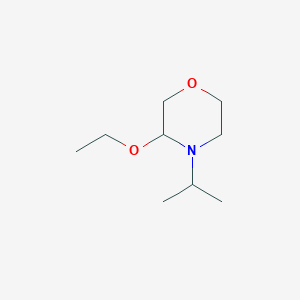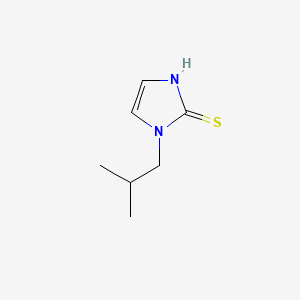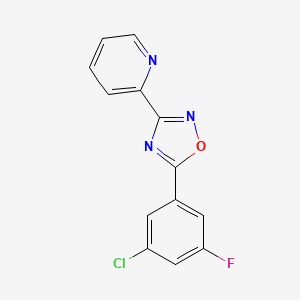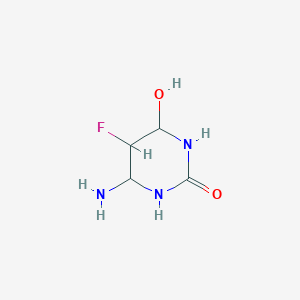
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one is a heterocyclic compound that contains nitrogen, fluorine, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For example, the reaction of a fluorinated amine with a hydroxyl-containing diazinanone precursor can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of viral reverse transcriptase, thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C4H8FN3O2 |
|---|---|
Molecular Weight |
149.12 g/mol |
IUPAC Name |
4-amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H8FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1-3,9H,6H2,(H2,7,8,10) |
InChI Key |
GXNAEXTZEURZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=O)NC1O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)

![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
